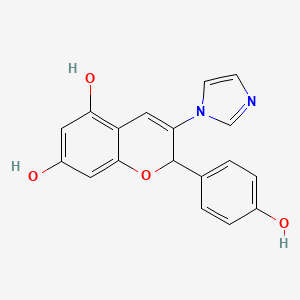
3-Morpholinopropyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholinopropyl carbamimidothioate is a chemical compound with the molecular formula C8H19N3OS. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a propyl chain, and a carbamimidothioate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropyl carbamimidothioate typically involves the reaction of morpholine, propylamine, and thiourea under specific conditions. One common method is the catalyst-free tandem reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts . This method is known for its efficiency and simplicity, making it a preferred choice for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholinopropyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Morpholinopropyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Morpholinopropyl carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. For example, it has been shown to exhibit antioxidant activity by scavenging free radicals through hydrogen atom transfer and single electron transfer mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
3-Morpholinopropyl phenyl carbamate: Known for its antioxidant properties.
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-Morpholinopropyl carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H17N3OS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3-morpholin-4-ylpropyl carbamimidothioate |
InChI |
InChI=1S/C8H17N3OS/c9-8(10)13-7-1-2-11-3-5-12-6-4-11/h1-7H2,(H3,9,10) |
Clave InChI |
HQEVFNNGJWIGBB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
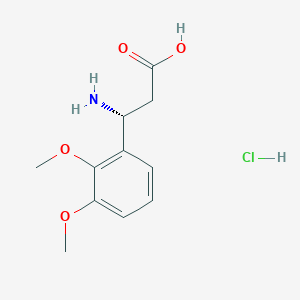

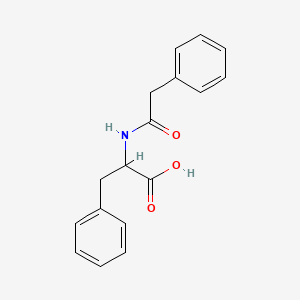

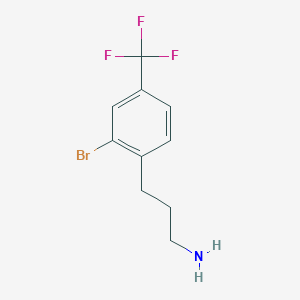
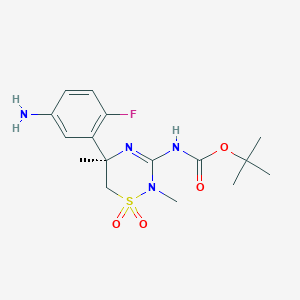
![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)
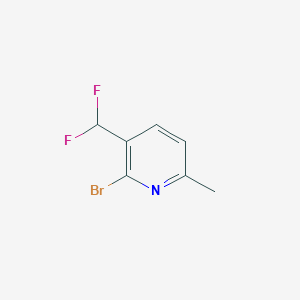

![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
